Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). It has a molecular weight of 342.78 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol, which is stirred with an H2 balloon for 3 hours . The product is then obtained through purification .Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN4O4 . The InChI code is 1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 94 - 95 degrees Celsius .Scientific Research Applications
Treatment of Lymphomas
TAK-659 has been investigated for its efficacy in treating various lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), by inhibiting SYK and FLT3 .
Chronic Lymphocytic Leukemia (CLL)
In CLL cells, TAK-659 has shown potential in preclinical models, suggesting its application in developing therapies for this type of leukemia .
Dual Inhibition of SYK and FLT-3
As a dual inhibitor, TAK-659 has demonstrated growth inhibition in cell lines and xenograft tumor models of B-cell lymphoma or acute myeloid leukemia (AML) origin .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZUFALUKUFVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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